molecular formula C12H19N5O2 B11805460 Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone

Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B11805460
M. Wt: 265.31 g/mol
InChI Key: BDQYPNAQIUAFLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a of a pyridine derivative.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a involving an amino alcohol and an appropriate dihalide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Morpholino(piperidin-3-yl)methanone
  • Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone

Uniqueness

Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This compound’s versatility and potential for diverse applications make it a valuable molecule in scientific research .

Biological Activity

Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone, with a CAS number of 1334492-81-7, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, including antibacterial and anticancer activities, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described by the following:

  • Molecular Formula : C₁₂H₁₉N₅O₂
  • Molecular Weight : 265.31 g/mol
  • SMILES Notation : O=C(c1cn(C2CCCNC2)nn1)N1CCOCC1

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Mechanism : These compounds may inhibit bacterial cell wall synthesis or interfere with protein synthesis.
  • Case Study : A derivative of triazole was evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

Morpholino derivatives have also been investigated for their anticancer potential:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : In vitro studies demonstrated that similar triazole compounds could inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For example, analogs showed IC50 values in the nanomolar range against breast cancer cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli3.12 - 12.5 µg/mL
AnticancerBreast cancer cell linesIC50 < 50 nM
AnticancerVarious cancer cell linesIC50 < 100 nM

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

  • Covalent Binding : Similar compounds have been shown to form covalent bonds with target proteins, leading to irreversible inhibition of their function.
  • Target Identification : Proteomic analyses have identified potential targets such as GPX4 (glutathione peroxidase 4), which is crucial for cellular redox homeostasis .

Properties

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

morpholin-4-yl-(1-piperidin-3-yltriazol-4-yl)methanone

InChI

InChI=1S/C12H19N5O2/c18-12(16-4-6-19-7-5-16)11-9-17(15-14-11)10-2-1-3-13-8-10/h9-10,13H,1-8H2

InChI Key

BDQYPNAQIUAFLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C=C(N=N2)C(=O)N3CCOCC3

Origin of Product

United States

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